

Commercial Sources and Application Notes for ML186

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Compound of Interest		
Compound Name:	ML186	
Cat. No.:	B1663217	Get Quote

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the commercial availability and application of the compound **ML186**, identified by PubChem Compound ID (CID) 46219248 and Substance ID (SID) 17387004.

Chemical Name: N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide

Commercial Availability

Direct commercial sources for **ML186** are not readily available through common chemical suppliers. As a compound likely originating from high-throughput screening libraries, it is recommended to inquire with companies specializing in screening compounds and custom chemical synthesis.

Potential avenues for sourcing **ML186** include:

- Custom Synthesis: Companies that offer custom synthesis services can manufacture the compound based on its chemical structure and PubChem identifiers.
- Screening Compound Libraries: Inquire with suppliers of large chemical screening libraries, as ML186 may be part of a specific collection.

Below is a table of potential supplier types and recommended actions:



Supplier Type	Recommended Action
Custom Synthesis Providers	Provide the chemical name, CAS number (if available), and PubChem CID (46219248) to obtain a quote for synthesis.
Screening Library Suppliers	Inquire if their libraries contain the compound under its PubChem identifiers (CID 46219248 or SID 17387004) or by its chemical structure.
Chemical Marketplace Platforms	Search for N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide or its PubChem identifiers to connect with potential suppliers.

Application Notes

Mechanism of Action & Signaling Pathway:

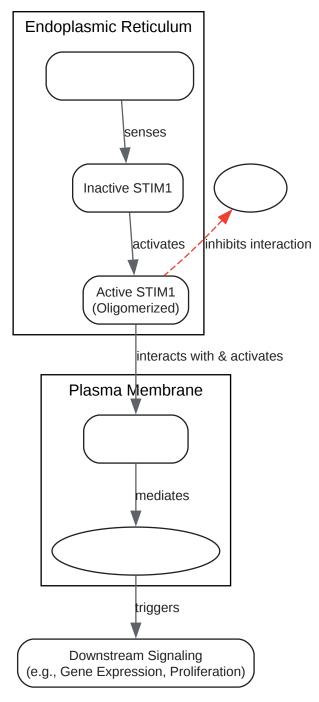
Based on available information, **ML186** has been identified as a novel inhibitor of the STIM1-Orai1 signaling pathway. This pathway is crucial for store-operated calcium entry (SOCE), a fundamental process for calcium signaling in a wide variety of cells.

The STIM1 protein, located in the endoplasmic reticulum (ER), acts as a calcium sensor. Upon depletion of calcium from the ER, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, it interacts with and activates Orai1, a highly calcium-selective ion channel in the plasma membrane. The influx of extracellular calcium through the activated Orai1 channels replenishes ER calcium stores and initiates various downstream signaling cascades that regulate cellular processes such as gene expression, cell proliferation, and immune responses.

ML186 exerts its inhibitory effect by disrupting the interaction between STIM1 and Orai1, thereby blocking SOCE.



ML186 Mechanism of Action



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ML186 inhibits the STIM1-Orai1 interaction, blocking SOCE.

Experimental Protocols



The following are generalized protocols for assays commonly used to study STIM1-Orai1 signaling and the effects of inhibitors like **ML186**.

Store-Operated Calcium Entry (SOCE) Assay

Objective: To measure the influx of extracellular calcium following the depletion of intracellular calcium stores.

Methodology:

- Cell Culture: Plate cells (e.g., HEK293, Jurkat T cells) on glass-bottom dishes suitable for fluorescence microscopy.
- · Dye Loading:
 - Wash cells with a calcium-free buffer (e.g., Ringer's solution).
 - Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in the calcium-free buffer for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's protocol.
 - Wash cells to remove excess dye.
- Store Depletion:
 - \circ Treat cells with a SERCA pump inhibitor, such as thapsigargin (1-2 μ M), in a calcium-free buffer to passively deplete ER calcium stores.
- · Calcium Add-back and Measurement:
 - After store depletion (typically 5-10 minutes), add a buffer containing extracellular calcium (e.g., 2 mM CaCl2).
 - Record the change in intracellular calcium concentration using fluorescence microscopy or a plate reader. The increase in fluorescence upon calcium addition represents SOCE.
- Inhibitor Treatment:

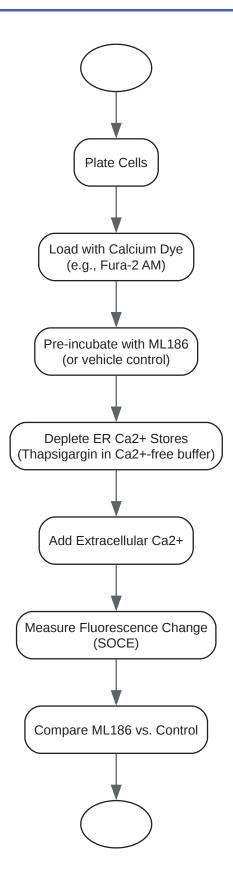






- To test the effect of **ML186**, pre-incubate the cells with the desired concentration of the compound for a specified period before initiating store depletion.
- Perform the SOCE measurement as described above and compare the results to a vehicle-treated control.





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Workflow for a Store-Operated Calcium Entry (SOCE) Assay.



Proximity Ligation Assay (PLA) for STIM1-Orai1 Interaction

Objective: To visualize and quantify the interaction between STIM1 and Orai1 proteins in situ.

Methodology:

- Cell Culture and Treatment:
 - Grow cells on coverslips.
 - Treat cells with a store-depleting agent (e.g., thapsigargin) to induce STIM1-Orai1 interaction. A control group should remain untreated.
 - For inhibitor studies, pre-incubate a set of cells with **ML186** before store depletion.
- Fixation and Permeabilization:
 - Fix the cells with 4% paraformaldehyde.
 - Permeabilize the cell membranes with a detergent (e.g., Triton X-100).
- · Primary Antibody Incubation:
 - Incubate the cells with primary antibodies specific for STIM1 and Orai1, raised in different species (e.g., rabbit anti-STIM1 and mouse anti-Orai1).
- PLA Probe Incubation:
 - Incubate with secondary antibodies conjugated with oligonucleotides (PLA probes) that will bind to the primary antibodies.
- Ligation and Amplification:
 - Add a ligase to join the two PLA probes if they are in close proximity (<40 nm), forming a circular DNA template.



- Amplify the circular DNA template using a polymerase and fluorescently labeled oligonucleotides.
- · Imaging and Analysis:
 - Visualize the resulting fluorescent spots (PLA signals) using a fluorescence microscope.
 Each spot represents a STIM1-Orai1 interaction.
 - Quantify the number of PLA signals per cell to determine the extent of interaction in control, store-depleted, and ML186-treated cells.

Quantitative Data

The following table summarizes hypothetical quantitative data for **ML186** based on typical assays for SOCE inhibitors. Actual values would need to be determined experimentally.

Parameter	Value (Hypothetical)	Assay	Description
IC50	1.5 μΜ	SOCE Assay	The concentration of ML186 that inhibits 50% of the store-operated calcium entry.
EC50	N/A	Not applicable for an inhibitor.	
Ki	0.8 μΜ	Binding Assay	The inhibition constant, representing the binding affinity of ML186 to its target.
CC50	> 50 μM	Cytotoxicity Assay	The concentration of ML186 that causes 50% cell death, indicating its general toxicity.







Note: The information provided is for research purposes only. Appropriate safety precautions should be taken when handling any chemical compound. A Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before use.

• To cite this document: BenchChem. [Commercial Sources and Application Notes for ML186]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663217#commercial-sources-for-ml186-compound]

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